molecular formula C7H8N2O4 B1582198 Ethyl 4-nitro-1H-pyrrole-2-carboxylate CAS No. 5930-92-7

Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B1582198
CAS No.: 5930-92-7
M. Wt: 184.15 g/mol
InChI Key: PEORWHVRWXGKMS-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its nitro group at the 4-position and an ester group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-nitro-1H-pyrrole-2-carboxylate can be synthesized through various methods. One common approach involves the nitration of ethyl 1H-pyrrole-2-carboxylate using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 4-nitro-1H-pyrrole-2-carboxylate is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The ester group allows for further functionalization, enabling the compound to be tailored for specific applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(10)6-3-5(4-8-6)9(11)12/h3-4,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEORWHVRWXGKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287331
Record name Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-92-7
Record name 5930-92-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50357
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-Nitropyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 4-nitro-1H-pyrrole-2-carboxylate in the context of the research paper?

A1: The research paper [] identifies this compound as a key building block in the synthesis of modified DNA minor-groove binders. These binders are significant due to their potential applications in areas like cancer therapy and gene regulation. The compound's role as an intermediate highlights its importance in developing novel therapeutic agents.

Q2: Could you elaborate on the structural characteristics of this compound?

A2: While the research paper [] primarily focuses on the compound's application as a building block, it provides limited information on its detailed structural characterization. Further investigation through databases like PubChem or ChemSpider would be necessary to obtain comprehensive data on its molecular formula, weight, and spectroscopic properties.

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